B1575021 Cancer/testis antigen 1 (124-135)

Cancer/testis antigen 1 (124-135)

カタログ番号 B1575021
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

Overview of Cancer/Testis Antigens

Cancer/testis (CT) antigens, including Cancer/testis antigen 1, represent a category of tumor antigens. They are normally expressed only in male germ cells in the testis and not in adult somatic tissues. In malignancy, these antigens are expressed in a variety of tumors, making them targets for cancer immunotherapy (Scanlan et al., 2002).

Potential Targets for Immunotherapy

CT antigens, including Cancer/testis antigen 1, have shown potential as targets for immunotherapy due to their restricted expression in normal tissues and aberrant activation in various human cancers. Their role in eliciting spontaneous immune responses in cancer patients suggests their utility as cancer vaccine targets (Caballero & Chen, 2009).

Role in Oncogenesis

CT antigens are also being evaluated for their role in oncogenesis. The expression of these antigens in various tumor types, including melanoma and carcinomas of different organs, suggests that they might contribute characteristic features to the neoplastic phenotype, such as immortality, invasiveness, and metastatic capacity (Simpson et al., 2005).

Biomarkers for Early Detection of Cancers

Cancer-testis antigens, due to their specific expression patterns in cancers and not in most normal tissues, have the potential to be used as biomarkers for the early detection of cancers. This unique expression profile makes them promising candidates for cancer immunotherapy and vaccine-based clinical trials (Ghafouri-Fard & Modarressi, 2009).

Immunogenicity and Vaccine Development

The immunogenicity of CT antigens, such as NY-ESO-1 and others, has led to their rapid transition into candidates for vaccine and immunotherapy. Clinical trials involving these antigens are ongoing, highlighting their potential for immunomodulation in cancer therapy (Gnjatic et al., 2006).

Putative Function and Therapeutic Potential

The biology of Cancer testis antigens, including their expression and regulation, is being studied to understand their potential therapeutic applications in immunotherapeutic regimens for cancer patients. The pharmacologic modulation of CTA expression profiles on neoplastic cells is an area of growing interest (Fratta et al., 2011).

特性

配列

KEFTVSGNILTI

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (124-135); NY-ESO-1 (124-135)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。